molecular formula C16H16ClN3O4S B2887994 ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946209-81-0

ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2887994
M. Wt: 381.83
InChI Key: QODOHXYIFPZQHC-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .


Synthesis Analysis

The synthesis of similar compounds often involves refluxing in phosphorus oxychloride . The reaction mass is then cooled to room temperature, and excess phosphorus oxychloride is reduced in vacuo .


Molecular Structure Analysis

These compounds are typically characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the use of strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using a variety of spectroscopic techniques .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate and its derivatives have been a focus of research due to their potential in various scientific fields. These compounds are synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, showing diverse structural features and interactions based on their substituents. The synthesis involves characterization through NMR, IR, mass spectroscopy, and single-crystal X-ray diffraction, providing insights into their conformation and hydrogen-bond interactions. This foundational work supports further exploration of their applications in materials science and pharmaceutical research (Stolarczyk et al., 2018).

Nonlinear Optical Properties

Research on the nonlinear optical properties of pyrimidine derivatives, including ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, highlights their potential in optoelectronics and photonics. The study of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a structurally similar compound, demonstrated significant nonlinear optical response through crystal growth, structural evaluation, and detailed optical analysis. This research underscores the importance of pyrimidine derivatives in developing new materials for optical applications (Dhandapani et al., 2017).

Antimicrobial Activity

Synthetic efforts have also been directed towards leveraging the chemical structure of ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate for antimicrobial applications. By synthesizing novel heterocyclic compounds containing a sulfonamido moiety based on the pyrimidine scaffold, researchers have developed compounds with promising antibacterial activities. These compounds have been subjected to extensive testing against various bacterial strains, demonstrating the pyrimidine derivatives' potential as a basis for new antibacterial agents (Azab et al., 2013).

Future Directions

Given their promising neuroprotective and anti-inflammatory properties, these compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-7-5-4-6-10(11)17/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODOHXYIFPZQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

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